molecular formula C19H16O4 B611796 Warfarin CAS No. 81-81-2

Warfarin

Cat. No. B611796
CAS RN: 81-81-2
M. Wt: 308.33
InChI Key: PJVWKTKQMONHTI-UHFFFAOYSA-N
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Description

Warfarin is an anticoagulant medication used to prevent the formation of harmful blood clots in the body . It’s often prescribed for conditions such as deep vein thrombosis, pulmonary embolism, and to protect against stroke in people who have atrial fibrillation, valvular heart disease, or artificial heart valves .


Synthesis Analysis

The synthesis of Warfarin has been evaluated using a reconfigurable reaction platform capable of performing batch, continuous flow, and plug-flow synthesis . Optimization of the asymmetric synthesis of Warfarin has been achieved using this platform .


Molecular Structure Analysis

Warfarin’s molecular formula is C19H16O4 . The crystal structures of Warfarin binding to human serum albumin have been determined, confirming that Warfarin binds to drug site I (in subdomain IIA) in the presence of fatty acids .


Chemical Reactions Analysis

Warfarin’s anticoagulant effect is due to its ability to inhibit the enzyme vitamin K epoxide reductase, which interferes with vitamin K metabolism . This inhibition reduces the synthesis of active clotting factors, thereby preventing blood clot formation .


Physical And Chemical Properties Analysis

Warfarin is a colorless, odorless, and tasteless solid . Its density is 1.3±0.1 g/cm3, boiling point is 515.2±50.0 °C at 760 mmHg, and it has a molar refractivity of 84.4±0.3 cm3 .

Scientific Research Applications

  • Warfarin Dosing and Genetic Factors : Warfarin's effectiveness is influenced by genetic variants in enzymes like cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1). These genetic factors account for significant variability in warfarin dosing requirements (Johnson et al., 2011). Another study found that a variant in CYP4F2 also affects warfarin dosing (Caldwell et al., 2008).

  • Pharmacogenetic Testing Kits : In Kazakhstan, pharmacogenetic testing kits have been developed for personalized warfarin dosing, taking into account the genetic makeup of the Kazakh population (Zholdybayeva et al., 2014).

  • Role of Pharmacists in Warfarin Management : Pharmacist counseling has been shown to improve compliance in warfarin therapy, though it does not significantly alter the International Normalized Ratio (INR) scores (Putriana et al., 2017).

  • Pharmacokinetic-Pharmacodynamic Modeling : Research has aimed to individualize oral anticoagulation therapy with warfarin, considering the variability in patient responses due to clinical, genetic, and demographic factors (Ferrari et al., 2016).

  • Genomic Studies and Warfarin : Studies have shown that genomic data can play a crucial role in treatment decisions involving warfarin, though the translation of these findings to clinical practice can be challenging (Bourgain, 2014).

  • Pharmacogenetics-Guided Warfarin Dosing : A systematic review and meta-analysis have investigated the efficacy and safety of pharmacogenetics-guided warfarin dosing, demonstrating the importance of considering genetic variations in warfarin treatment (Tang et al., 2014).

  • Software Framework for Warfarin Dosing Research : A software framework, Warfit-learn, was introduced for researching warfarin dosing, leveraging advanced techniques in preprocessing and evaluation, aiming to make results more reproducible and accelerate research (Truda & Marais, 2020).

  • Warfarin Toxicity and Variability : Warfarin toxicity is influenced by polymorphisms in cytochrome P450 genes and drug interactions, highlighting the need for personalized approaches in interpreting toxicity and drug dosage (Piatkov et al., 2010).

  • Gene Variants and Anticoagulation-Related Outcomes : The CYP2C9 genetic variants are associated with overanticoagulation and bleeding events during warfarin therapy, suggesting the need for genotype screening in clinical settings (Higashi et al., 2002).

  • Drug and Food Interactions with Warfarin : Warfarin's anticoagulant effect can be altered by interactions with various drugs and foods, requiring careful monitoring and management (Wells et al., 1994).

Safety And Hazards

Warfarin has a narrow therapeutic window and can cause serious side effects such as heavy bleeding . Regular health checkups are necessary when taking Warfarin to monitor its effects and adjust the dosage if necessary .

Future Directions

Despite the introduction of new anticoagulants, well-managed Warfarin therapy remains an important method of anticoagulation . Future research into novel approaches for Warfarin management may reduce the devastating effect of diseases it is used to treat .

properties

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
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InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3
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InChI Key

PJVWKTKQMONHTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
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Molecular Formula

C19H16O4
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DSSTOX Substance ID

DTXSID5023742
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Molecular Weight

308.3 g/mol
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Physical Description

Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002%
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Density

Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 10.6
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Vapor Pressure

0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg
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Mechanism of Action

Warfarin is a [vitamin K] antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase. The reduced form of vitamin K, vitamin KH2 is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin. Carboxylation induces a conformational change allowing the factors to bind Ca2+ and to phospholipid surfaces. Uncarboxylated factors VII, IX, X, and thrombin are biologically inactive and therefore serve to interrupt the coagulation cascade. The endogenous anticoagulation proteins C and S also require γ-carboxylation to function. This is particularly true in the case of thrombin which must be activated in order to form a thrombus. vitamin KH2 is converted to vitamin K epoxide as part of the γ-carboxylation reaction catalyzed by γ-glutamyl carboxylase. Vitamin K epoxide is then converted to vitamin K1 by vitamin K epoxide reductase then back to vitamin KH2 by vitamin K reductase. Warfarin binds to vitamin K epoxide reductase complex subunit 1 and irreversibly inhibits the enzyme thereby stopping the recycling of vitamin K by preventing the conversion of vitamin K epoxide to vitamin K1. This process creates a hypercoagulable state for a short time as proteins C and S degrade first with half lives of 8 and 24 hours, with the exception of factor VII which has a half life of 6 hours. Factors IX, X, and finally thrombin degrade later with half lives of 24, 36, and 50 hours resulting in a dominant anticoagulation effect. In order to reverse this anticoagulation vitamin K must be supplied, either exogenously or by removal of the vitamin K epoxide reductase inhibition, and time allowed for new coagulation factors to be synthesized. It takes approximately 2 days for new coagulation factors to be synthesized in the liver. Vitamin K2, functionally identical to vitamin K1, is synthesized by gut bacteria leading to interactions with antibiotics as elimination of these bacteria can reduce vitamin K2
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Product Name

Warfarin

Color/Form

Crystals from alcohol, White powder, The racemate forms colorless crystals

CAS RN

81-81-2
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Melting Point

322 °F (EPA, 1998), 161 °C, 322 °F
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Synthesis routes and methods I

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To show that non-binding compounds do not significantly influence the FT-IR spectrum of a biological macromolecule when mixed with the biological macromolecule, 3 μg of NMT was mixed with 10 μg each of Bacitracin (trace 1), Erythromycin (2), Fusidic Acid (3) and a fungal extract (4) and a differential FT-IR spectrum of each sample was obtained (FIG. 3). The non-binding compounds did not alter the spectrum of NMT. However, a nonspecific binding compound, Warfarin (60 μg), did produce a detectable peak shift for NMT.
Quantity
10 μg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
649,000
Citations
AE Rettie, G Tai - Molecular interventions, 2006 - triggered.stanford.clockss.org
… Optimal warfarin dosing in turn drives other positive anticoagulation–related outcomes. … of warfarin patients. Effective clinical translation would establish warfarin pharmacogenomics as …
Number of citations: 171 triggered.stanford.clockss.org
PS Wells, AM Holbrook, NR Crowther… - Annals of internal …, 1994 - acpjournals.org
… Of these, 26 drugs and foods did interact with warfarin. Warfarin's anticoagulant effect was … Warfarin's anticoagulant effect was inhibited by 3 antibiotics (griseofulvin, rifampin, and …
Number of citations: 716 www.acpjournals.org
AM Holbrook, JA Pereira, R Labiris… - Archives of internal …, 2005 - jamanetwork.com
… The number of drugs reported to interact with warfarin continues to expand. While most … with warfarin should be avoided or closely monitored. More systematic study of warfarin drug …
Number of citations: 496 jamanetwork.com
International Warfarin Pharmacogenetics … - New England Journal …, 2009 - Mass Medical Soc
Background Genetic variability among patients plays an important role in determining the dose of warfarin that should be used when oral anticoagulation is initiated, but practical …
Number of citations: 766 www.nejm.org
RAO Reilly - Clinical Pharmacology & Therapeutics, 1974 - Wiley Online Library
… of (‐) warfarin was 3.4 times as great as thot of (+) warfarin in the induction of … (‐) warfarin enantiomorphs. It is concluded that the greater intrinsic activity of (‐) warfarin than (+) warfarin …
Number of citations: 296 ascpt.onlinelibrary.wiley.com
M Kuruvilla, C Gurk-Turner - Baylor University Medical Center …, 2001 - Taylor & Francis
The goal of anticoagulant therapy with warfarin is to ad-minister the lowest effective dose of the drug to maintain the target international normalized ratio (INR). Warfarin, a vitamin K …
Number of citations: 187 www.tandfonline.com
F Kamali, H Wynne - Annual review of medicine, 2010 - annualreviews.org
Warfarin is a drug with a narrow therapeutic index and a wide interindividual variability in … effect on warfarin dose requirement. Other genes mediating the action of warfarin make either …
Number of citations: 132 www.annualreviews.org
R Tadros, S Shakib - Australian family physician, 2010 - search.informit.org
… Atrial fibrillation is probably the most common indication for warfarin therapy in our community. There is a large body of evidence in the literature showing the high efficacy of warfarin in …
Number of citations: 104 search.informit.org
V Sjögren, B Grzymala-Lubanski… - Thrombosis and …, 2015 - thieme-connect.com
… /embolic events for patients on warfarin in a large, unselected cohort in a high TTR setting. Our goal was to see how well warfarin therapy can perform, and whether warfarin in the era of …
Number of citations: 174 www.thieme-connect.com
JP Hanley - Journal of Clinical Pathology, 2004 - jcp.bmj.com
Warfarin is the most commonly used oral anticoagulant in the … the anticoagulant effect of warfarin depends on the clinical … This review discusses the current approaches to warfarin …
Number of citations: 363 jcp.bmj.com

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